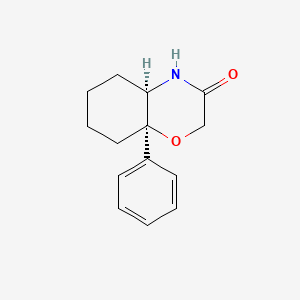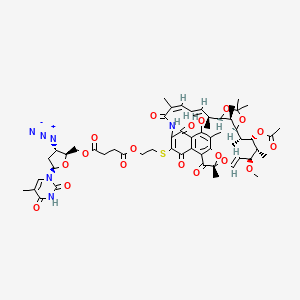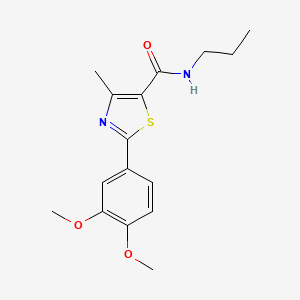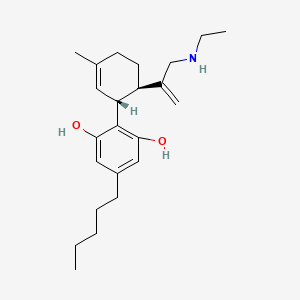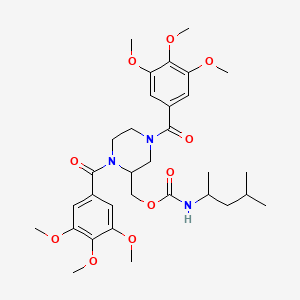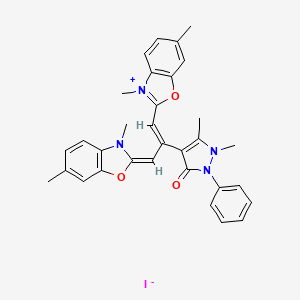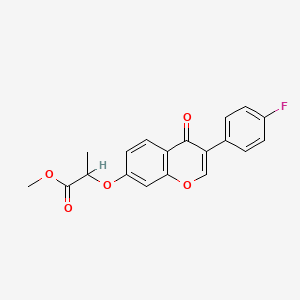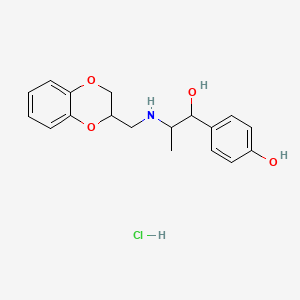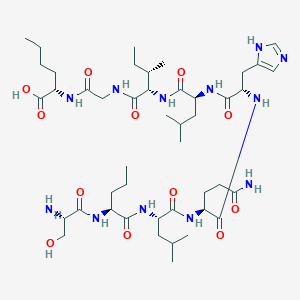
E-PRA Peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E-PRA Peptide is a synthetic peptide composed of a specific sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
E-PRA Peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain, forming an amide bond.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
E-PRA Peptide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the peptide, often affecting sulfur-containing amino acids like cysteine.
Reduction: Removal of oxygen atoms, typically reversing oxidation reactions.
Substitution: Replacement of one functional group with another, often used to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, which stabilize the peptide’s structure.
科学的研究の応用
E-PRA Peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of E-PRA Peptide involves its interaction with specific molecular targets in cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways depend on the specific sequence and structure of the peptide.
類似化合物との比較
E-PRA Peptide can be compared to other peptides with similar structures and functions:
Insulin: A peptide hormone that regulates blood sugar levels.
Oxytocin: A peptide involved in social bonding and reproductive behaviors.
Vasopressin: A peptide that regulates water balance in the body.
This compound is unique due to its specific amino acid sequence and the resulting biological activities
特性
CAS番号 |
874295-88-2 |
|---|---|
分子式 |
C45H78N12O12 |
分子量 |
979.2 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C45H78N12O12/c1-9-12-14-31(45(68)69)51-36(60)21-49-44(67)37(26(8)11-3)57-43(66)33(18-25(6)7)55-42(65)34(19-27-20-48-23-50-27)56-40(63)30(15-16-35(47)59)53-41(64)32(17-24(4)5)54-39(62)29(13-10-2)52-38(61)28(46)22-58/h20,23-26,28-34,37,58H,9-19,21-22,46H2,1-8H3,(H2,47,59)(H,48,50)(H,49,67)(H,51,60)(H,52,61)(H,53,64)(H,54,62)(H,55,65)(H,56,63)(H,57,66)(H,68,69)/t26-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChIキー |
VGKZTCPRZPOHJD-ZEXGZJMNSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC)NC(=O)[C@H](CO)N |
正規SMILES |
CCCCC(C(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


